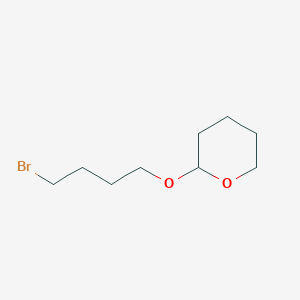

2-(4-溴丁氧基)四氢-2H-吡喃

概述

描述

2-(4-Bromobutoxy)tetrahydro-2H-pyran is a compound of interest within the field of organic chemistry, particularly in the synthesis and application of heterocyclic compounds. Heterocyclic compounds like tetrahydro-2H-pyrans are crucial in various chemical syntheses due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of tetrahydro-2H-pyran derivatives can involve several strategies, including reactions with iodine, Ru(II), Cu(I), and Hg(II) complexes. One example includes the synthesis and reactions of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran with these metals, demonstrating the versatility of pyran derivatives in coordination chemistry and synthesis (Singh et al., 2001).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods and crystallography. For pyran derivatives, NMR and elemental analysis are used to characterize the compounds and their complexes. For example, the structure of RuCl2(p-cymene)·L1/L2 complexes was determined, highlighting the bonding through Te and the deshielding of CH2Te signals (Singh et al., 2001).

Chemical Reactions and Properties

The reactivity of 2-(4-Bromobutoxy)tetrahydro-2H-pyran derivatives towards pyrolysis, showing first-order kinetics and the effect of substituents on reaction rates, was studied. The gas-phase pyrolysis kinetics indicated that these compounds undergo homogenous, unimolecular reactions to yield phenols and dihydropyran, with the reaction's kinetics influenced by the substituents on the phenoxy ring (Álvarez-Aular et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the application potential of chemical compounds. While specific data on 2-(4-Bromobutoxy)tetrahydro-2H-pyran was not found, related pyran derivatives exhibit characteristics like high melting points, crystallinity, and solubility in various organic solvents, indicating the influence of molecular structure on these properties.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability, and functional group transformations, are essential for the application of 2-(4-Bromobutoxy)tetrahydro-2H-pyran derivatives. The synthesis of tetrahydrobenzo[b]pyran derivatives using green catalysts in water, for instance, highlights the advancements in developing environmentally friendly synthesis methods for these compounds, indicating their broad utility and adaptability in chemical synthesis (Mobinikhaledi & Fard, 2010).

科学研究应用

热解研究

Álvarez-Aular等人(2018年)在一项研究中调查了包括2-(4-溴苯氧基)四氢-2H-吡喃在内的化合物的热解动力学。他们发现热解是均相的、单分子的,并遵循一级速率定律。这项研究有助于理解这类化合物的热分解,这在各种化学过程和应用中至关重要(Álvarez-Aular等人,2018年)。

脂质过氧化研究

2008年,Jouanin等人合成了与2-(4-溴丁氧基)四氢-2H-吡喃相关的化合物,作为脂质过氧化产物4-羟基-2(E)-壬烯醛(HNE)的前体。他们的工作突出了这类化合物在开发用于定量脂质过氧化产物的内部标准中的作用,这对于理解氧化应激和相关疾病非常重要(Jouanin et al., 2008)。

复杂有机化合物的合成

Liu等人(2008年)开发了一种方便的方法,从4-溴-2-(溴甲基)-1-氯苯起始合成复杂的有机化合物,展示了类似2-(4-溴丁氧基)四氢-2H-吡喃在合成有机化学中的多功能性(Liu et al., 2008)。

气相消除动力学

Álvarez-Aular等人(2018年)还研究了类似四氢吡喃基苯氧基醚的气相消除动力学。他们发现反应通过4-环过渡态进行,为这类化合物的反应机制提供了见解(Álvarez-Aular等人,2018年)。

有机合成中的催化

Gurumurthi等人(2009年)描述了四氢吡喃衍生物在催化合成四氢苯并[b]吡喃衍生物中的应用。这项研究强调了这类化合物在有机合成中催化过程中的重要性(Gurumurthi et al., 2009)。

新颖合成方法

Sweet和Brown(1968年)对相关化合物的溴甲氧基化研究为复杂有机分子的新颖合成方法做出了贡献。这类研究对于扩展合成有机化学的工具箱至关重要(Sweet & Brown, 1968)。

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is associated with several hazard statements including H302, H315, H319, H332, and H335, indicating potential harm if swallowed, skin and eye irritation, and respiratory irritation .

作用机制

Target of Action

This compound is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions and compounds it is used to create.

Mode of Action

As a building block in organic synthesis , its interaction with targets would depend on the specific reactions it is involved in.

Action Environment

The action, efficacy, and stability of 2-(4-Bromobutoxy)tetrahydro-2H-pyran can be influenced by various environmental factors. For instance, it should be stored in a freezer to maintain its stability . Additionally, it should be kept away from heat .

生化分析

Biochemical Properties

2-(4-Bromobutoxy)tetrahydro-2H-pyran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a substrate for certain enzymes, facilitating biochemical transformations. For instance, it can be involved in the synthesis of other complex molecules through enzymatic reactions . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of 2-(4-Bromobutoxy)tetrahydro-2H-pyran on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and differentiation of certain cell types, potentially through its interaction with specific receptors or signaling molecules . Additionally, it may alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 2-(4-Bromobutoxy)tetrahydro-2H-pyran exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Alternatively, it may activate enzymes by inducing conformational changes that enhance their activity. These interactions can also lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(4-Bromobutoxy)tetrahydro-2H-pyran in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. The compound’s stability can be affected by various factors such as temperature, pH, and the presence of other chemicals . Over time, it may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of 2-(4-Bromobutoxy)tetrahydro-2H-pyran vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced metabolic activity or improved cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration. These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

2-(4-Bromobutoxy)tetrahydro-2H-pyran is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular function. Additionally, the compound may influence metabolic flux, altering the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of 2-(4-Bromobutoxy)tetrahydro-2H-pyran within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall impact on the organism.

Subcellular Localization

The subcellular localization of 2-(4-Bromobutoxy)tetrahydro-2H-pyran is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Alternatively, it may be found in the nucleus, where it can affect gene expression and DNA replication.

属性

IUPAC Name |

2-(4-bromobutoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXFQWZHKKEJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339827 | |

| Record name | 2-(4-Bromobutoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31608-22-7 | |

| Record name | 2-(4-Bromobutoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)